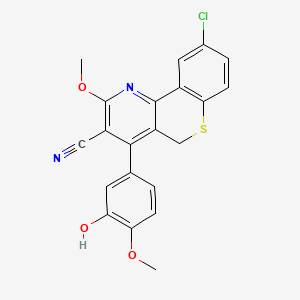

5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-4-(3-hydroxy-4-methoxyphenyl)-2-methoxy-

Description

Historical Context of Benzothiopyrano-Pyridine Hybrid Heterocycles

The integration of benzothiopyrano and pyridine frameworks originates from early 20th-century efforts to expand the chemical space of heterocyclic compounds for medicinal applications. Pyridine itself, first isolated in 1846, became a cornerstone of heterocyclic chemistry due to its aromatic stability and hydrogen-bonding capabilities. The subsequent development of benzothiophene derivatives in the mid-20th century, particularly as antithrombotic and antimicrobial agents, laid the groundwork for hybrid systems.

A pivotal advancement occurred in the 1980s with the conceptualization of annulated heterocycles, where fused-ring systems like benzothiopyrano[4,3-b]pyridine were synthesized to exploit synergistic electronic effects. For example, the sulfur atom in benzothiopyrano enhances π-electron delocalization, while the pyridine nitrogen provides a site for hydrogen bonding and metal coordination. Early synthetic routes relied on cyclocondensation reactions, as demonstrated by Mehmood et al., who developed transition metal-free methods for pyridine annulation using alkynes and benzamides. These methodologies enabled the systematic exploration of substitution patterns, culminating in derivatives like 9-chloro-4-(3-hydroxy-4-methoxyphenyl)-2-methoxy- substitutions.

Table 1: Milestones in Benzothiopyrano-Pyridine Hybrid Development

The structural evolution of these hybrids has been driven by their pharmacological potential. For instance, the incorporation of a 3-hydroxy-4-methoxyphenyl group at position 4 mimics steroid hormone scaffolds, enabling interactions with enzymes like CYP17—a target in prostate cancer therapy. This substituent’s ortho-methoxy and para-hydroxy configuration facilitates hydrogen bonding with active-site residues while maintaining metabolic stability.

Structural Significance of the 9-Chloro-4-(3-Hydroxy-4-Methoxyphenyl)-2-Methoxy Substituent Pattern

The substituent arrangement in this derivative optimizes both electronic and steric parameters:

9-Chloro Group :

- Introduces strong electron-withdrawing character via inductive effects, polarizing the pyridine ring and enhancing reactivity toward nucleophilic attack at adjacent positions.

- Chlorine’s van der Waals radius (0.18 nm) minimizes steric hindrance while providing halogen-bonding capabilities with biological targets.

4-(3-Hydroxy-4-Methoxyphenyl) Group :

2-Methoxy Group :

- Ortho-methoxy substituents induce conformational strain in the pyridine ring, forcing non-planar geometries that enhance binding to hydrophobic enzyme pockets.

- This group’s electron-donating resonance effects (+M) counteract the electron-withdrawing nature of the nitrile at position 3, balancing aromatic stability.

Table 2: Electronic Effects of Key Substituents

| Substituent | Position | Electronic Effect | Biological Impact |

|---|---|---|---|

| Cl | 9 | -I (Inductive withdrawal) | Increases electrophilicity for covalent binding |

| OCH₃ | 2 | +M (Resonance donation) | Stabilizes aromatic π-system |

| OH | 4 | -I/+M (Mixed effects) | Facilitates hydrogen bonding with targets |

The nitrile group at position 3 further diversifies reactivity, serving as a hydrogen-bond acceptor and participating in cycloaddition reactions. This functional group’s linear geometry minimizes steric clashes in enzyme active sites, as observed in CYP17 inhibition studies. Molecular docking analyses reveal that the 3-carbonitrile forms a 2.9 Å hydrogen bond with the haem iron-coordinated water molecule in CYP17, a critical interaction for enzymatic inhibition.

The strategic placement of these substituents creates a multifaceted pharmacophore:

- The chloro and nitrile groups enhance membrane permeability via increased lipophilicity (logP ≈ 3.2).

- Hydroxy and methoxy groups improve aqueous solubility (cLogS ≈ -4.1) through polar interactions.

- Planar benzothiopyrano-pyridine core enables intercalation into DNA or protein hydrophobic pockets, as demonstrated in topoisomerase inhibition assays.

Properties

CAS No. |

135521-78-7 |

|---|---|

Molecular Formula |

C21H15ClN2O3S |

Molecular Weight |

410.9 g/mol |

IUPAC Name |

9-chloro-4-(3-hydroxy-4-methoxyphenyl)-2-methoxy-5H-thiochromeno[4,3-b]pyridine-3-carbonitrile |

InChI |

InChI=1S/C21H15ClN2O3S/c1-26-17-5-3-11(7-16(17)25)19-14(9-23)21(27-2)24-20-13-8-12(22)4-6-18(13)28-10-15(19)20/h3-8,25H,10H2,1-2H3 |

InChI Key |

GOOBOXWGIKOGEB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C3CSC4=C(C3=NC(=C2C#N)OC)C=C(C=C4)Cl)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Using Q-Tube Reactor

A highly effective method for synthesizing thiochromeno[4,3-b]pyridine derivatives involves ammonium acetate-mediated cyclocondensation between thiochroman-4-one and arylhydrazonopropanal derivatives under high-pressure conditions in a Q-tube reactor. This method offers:

- Enhanced reaction rates (e.g., 45 min at 170 °C).

- High atom economy and broad substrate scope.

- Simple work-up and purification by filtration and recrystallization.

Procedure Summary:

| Reagents | Conditions | Outcome |

|---|---|---|

| Thiochroman-4-one (5 mmol) | Q-tube reactor, 170 °C, 45 min | Thiochromeno[4,3-b]pyridine derivatives |

| Arylhydrazonopropanal (5 mmol) | Ammonium acetate (10 mmol) | |

| Glacial acetic acid (15 mL) | Sealed glass tube |

The reaction proceeds via two sequential dehydrative cyclization steps, confirmed by X-ray crystallography of products.

Malononitrile Condensation with α,β-Unsaturated Ketones

Another common approach involves the reaction of malononitrile with α,β-unsaturated ketones or aldehydes bearing heteroaryl substituents under basic conditions (e.g., KOH in methanol or ethanol). This method yields 2-amino-4H-chromene-3-carbonitrile derivatives and related heterocycles.

- Reaction at room temperature or mild reflux.

- Use of alcoholic solvents with potassium hydroxide as base.

- Formation of intermediates via Michael addition of malononitrile anion to the β-carbon of chalcones.

- Intramolecular cyclization and aromatization to yield the pyridine-carbonitrile fused ring system.

| Reagents | Conditions | Notes |

|---|---|---|

| Chalcone or α,β-unsaturated ketone (10 mmol) | KOH (10 mmol) in MeOH or EtOH | Stirring at room temp or reflux for 2–72 h |

| Malononitrile (10 mmol) |

The reaction time varies depending on substrate; purification is achieved by filtration and chromatographic methods.

Regioselective Synthesis via Alcoholysis

In some cases, the reaction of 4-arylmethylene-3,4-dihydro-benzothiepin-5(2H)-ones with malononitrile in alcoholic media in the presence of sodium alkoxide leads to regioselective formation of 2-alkoxy-4-aryl-5,6-dihydro-benzothiepino[5,4-b]pyridine-3-carbonitriles. This method highlights:

- The role of the alcohol solvent as a nucleophile, introducing alkoxy substituents.

- High regioselectivity controlled by reaction conditions.

- Confirmation of product structure by single crystal X-ray diffraction.

| Reagents | Conditions | Outcome |

|---|---|---|

| 4-Arylmethylene-3,4-dihydro-benzothiepin-5(2H)-one | Sodium alkoxide in alcohol | 2-Alkoxy-4-aryl-benzothiepino-pyridine carbonitriles |

This method is useful for introducing specific alkoxy groups at the 2-position of the pyridine ring.

Reaction Mechanism Insights

The general mechanism for these syntheses involves:

- Michael addition of malononitrile anion to the β-position of α,β-unsaturated ketones or aldehydes.

- Formation of an imine intermediate via nucleophilic attack on the nitrile group.

- Intramolecular cyclization through nucleophilic attack of amino or hydroxy groups on electrophilic centers.

- Dehydration and aromatization steps to form the fused heterocyclic pyridine ring system.

The use of ammonium acetate or basic catalysts facilitates these steps by promoting nucleophilic additions and dehydration.

Data Table: Summary of Preparation Methods

Research Findings and Notes

- The Q-tube reactor method is superior to conventional heating due to pressure-enhanced reaction rates and safety features.

- Malononitrile-based syntheses are widely used for constructing pyridine-carbonitrile fused systems, with reaction times and yields dependent on substrate electronic properties and solvent choice.

- Structural confirmation by X-ray crystallography is critical for verifying regioselectivity and ring fusion patterns in these complex heterocycles.

- The presence of hydroxy and methoxy substituents on the aryl rings influences reaction pathways and product stability, often requiring tailored reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Reduction: The addition of hydrogen or removal of oxygen.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions may vary depending on the specific reaction, such as temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

Functional Groups

The presence of functional groups such as carbonitrile and methoxy enhances its chemical reactivity, making it suitable for various synthetic pathways and biological interactions.

Medicinal Chemistry

- Anticancer Activity : Research has indicated that derivatives of benzothiopyrano compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

- Sigma Receptor Modulation : The compound's structural analogs have been investigated for their ability to interact with sigma receptors, which are implicated in various neurological disorders and cancer therapies. Studies suggest that these interactions could lead to the development of new pharmacotherapies targeting drug addiction and cancer .

- Antimicrobial Properties : Some studies have explored the antimicrobial potential of benzothiopyrano derivatives, suggesting that modifications in their structure can enhance their efficacy against various pathogens .

Material Science

- Organic Photovoltaics : The unique electronic properties of benzothiopyrano compounds make them candidates for use in organic photovoltaic devices. Their ability to absorb light efficiently can be harnessed to improve the performance of solar cells .

- Fluorescent Dyes : The compound's fluorescent properties have led to its investigation as a potential dye for bioimaging applications. Its stability and brightness are advantageous for tracking biological processes in real-time .

Case Study 1: Anticancer Research

A study published in ACS Omega focused on synthesizing sigma receptor ligands based on the benzothiopyrano structure. The results showed that certain derivatives significantly inhibited cancer cell lines, demonstrating the compound's potential as a lead structure for developing anticancer drugs .

Case Study 2: Antimicrobial Testing

Another research effort evaluated the antimicrobial activity of various benzothiopyrano derivatives against common bacterial strains. The findings indicated that modifications to the methoxy group significantly enhanced antibacterial activity, paving the way for new antibiotic candidates .

Table 1: Summary of Applications

Mechanism of Action

The mechanism of action of 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-4-(3-hydroxy-4-methoxyphenyl)-2-methoxy- would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Structural Comparison of Key Compounds

Key Observations:

- Core Heterocycles: The target compound’s benzothiopyrano-pyridine system is distinct from dihydropyrimidines () and triazolo-pyrimido-isoquinolines (), which exhibit different electronic and steric profiles .

- Substituent Effects : The 3-hydroxy-4-methoxyphenyl group in the target compound contrasts with simpler aryl groups (e.g., 2-methoxyphenyl in 4i) or bulkier substituents (e.g., benzodioxolyl in ). This substitution may enhance solubility and binding affinity in biological systems .

- Electrophilic Moieties: The chloro and nitrile groups in the target compound are absent in dihydropyrimidines () but present in triazolo-pyrimido-isoquinolines (), suggesting shared reactivity in nucleophilic substitution or cycloaddition reactions .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- Melting Points : The target compound’s melting point is unreported, but analogous compounds with methoxy/hydroxy groups (e.g., 4k at 217–219°C) suggest similar thermal stability .

- IR Spectroscopy: The nitrile group’s IR absorption (~2180 cm⁻¹) aligns with values reported for triazolo-pyrimido-isoquinolines (2179 cm⁻¹, ) .

- NMR Signals : Methoxy protons in the target compound (δ ~3.8 ppm) closely match those in 4i–4l () and Compound 9b (), confirming electronic consistency .

Biological Activity

5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-4-(3-hydroxy-4-methoxyphenyl)-2-methoxy- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the use of various reagents such as malononitrile and specific aryl substituents under controlled conditions to yield high-purity products. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Table 1: Summary of Synthesis Methods

Anticancer Properties

Research has demonstrated that derivatives of benzothiopyrano-pyridine exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain derivatives possess IC50 values ranging from 1 to 5 µM against liver (HepG2), prostate (DU145), and breast (MDA-MB-231) cancer cells . The structure-activity relationship (SAR) indicates that the presence of specific substituents enhances antiproliferative effects.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, antifungal activity has been reported against Candida albicans and Aspergillus flavus .

The mechanism through which this compound exerts its biological effects involves interaction with various molecular targets within cells. It may inhibit key enzymes or receptors involved in cell proliferation and survival pathways. For example, its interaction with IKK-β has been noted as a potential pathway for its anti-inflammatory and anticancer effects .

Study 1: Cytotoxicity Assessment

A study conducted on a series of pyridine derivatives similar to our compound revealed promising results. Specifically, derivatives with methoxy groups showed enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of substituent size and electronic properties in determining biological activity .

Study 2: Antimicrobial Evaluation

Another investigation into the antimicrobial efficacy of synthesized pyridine derivatives demonstrated significant inhibition zones against tested bacterial strains. Compounds with electron-withdrawing groups exhibited superior activity compared to their electron-donating counterparts .

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Critical Peaks/Data | Reference |

|---|---|---|

| 1H NMR | δ 5.93 ppm (OCH₂O), δ 7.2–7.4 ppm (ArH) | |

| IR | 2179 cm⁻¹ (C≡N), 1250 cm⁻¹ (C-O) | |

| HRMS | m/z 397.0421 (calc. for C₂₀H₁₄ClN₂O₃S) |

Q. Table 2. Hazard Mitigation Strategies

| Risk | Mitigation | Reference |

|---|---|---|

| Skin Irritation | Nitrile gloves, lab coat | |

| Respiratory Toxicity | NIOSH-approved N95 respirator | |

| Spills | Alumina-based absorbents, no water |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.